molecular formula C19H22FNO2S B3973649 3-(3-fluorophenyl)-N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]propanamide

3-(3-fluorophenyl)-N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]propanamide

Cat. No. B3973649
M. Wt: 347.4 g/mol
InChI Key: HNQPBBCPCYDKPV-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]propanamide is a compound with potential therapeutic applications in the field of neuroscience. This compound is also known as F13714 and belongs to a class of compounds called sigma-1 receptor agonists. Sigma-1 receptors are a type of protein found in the brain and other tissues that play a role in various physiological processes. The purpose of

Mechanism of Action

F13714 exerts its effects by binding to sigma-1 receptors in the brain and other tissues. Sigma-1 receptors are involved in various physiological processes such as calcium signaling, protein folding, and cell survival. Activation of sigma-1 receptors by F13714 has been shown to have neuroprotective effects and improve cognitive function. F13714 has also been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
F13714 has been shown to have various biochemical and physiological effects. In preclinical studies, F13714 has been shown to improve cognitive function, reduce inflammation, and have analgesic effects. F13714 has also been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

F13714 has several advantages for lab experiments. It is a highly selective sigma-1 receptor agonist and has good pharmacokinetic properties. F13714 also has good solubility in water and other solvents. However, F13714 has some limitations for lab experiments. It is a relatively new compound and its long-term safety and efficacy have not been fully established. F13714 is also expensive to produce and may not be readily available for some researchers.

Future Directions

There are several future directions for the study of F13714. One direction is to further investigate its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another direction is to study its potential use as an analgesic and anti-inflammatory agent. Further research is also needed to establish the long-term safety and efficacy of F13714. In addition, the development of more selective and potent sigma-1 receptor agonists may lead to the discovery of new therapeutic agents for neurological disorders.

Scientific Research Applications

F13714 has been studied extensively for its potential therapeutic applications in the field of neuroscience. Sigma-1 receptors have been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. F13714 has shown promising results in preclinical studies as a potential treatment for these disorders. F13714 has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

3-(3-fluorophenyl)-N-(2-hydroxyethyl)-N-[(4-methylsulfanylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO2S/c1-24-18-8-5-16(6-9-18)14-21(11-12-22)19(23)10-7-15-3-2-4-17(20)13-15/h2-6,8-9,13,22H,7,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQPBBCPCYDKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN(CCO)C(=O)CCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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